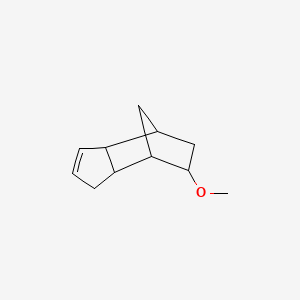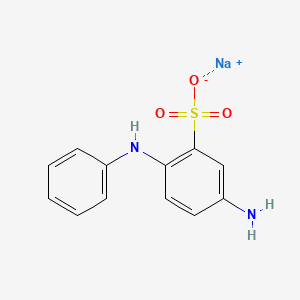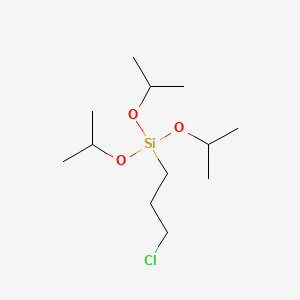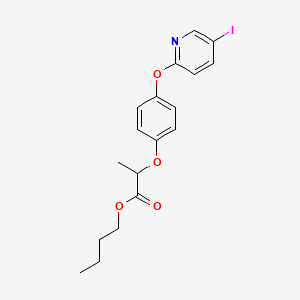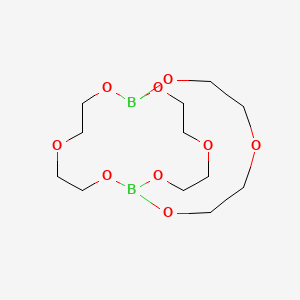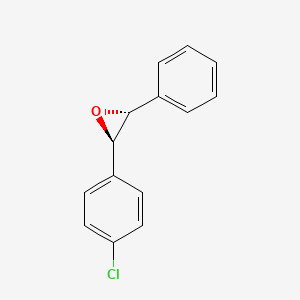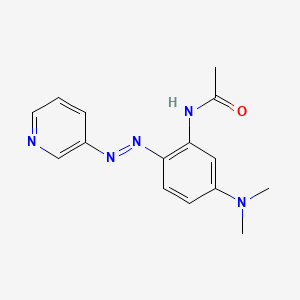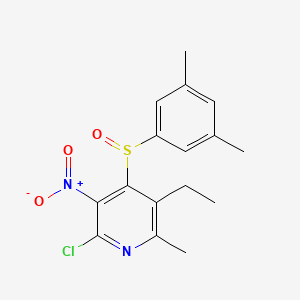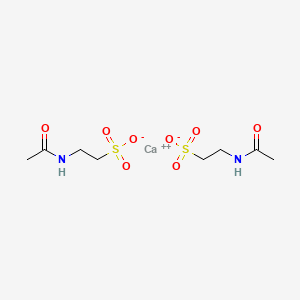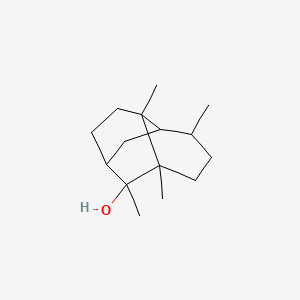
Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol
Übersicht
Beschreibung
Decahydro-1,4,8a,9-Tetramethyl-1,6-methanonaphthalen-9-ol ist eine komplexe organische Verbindung mit der Summenformel C15H26O. Es ist bekannt für seine einzigartige tricyclische Struktur, die mehrere Methylgruppen und eine Hydroxylgruppe umfasst. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungs- und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Decahydro-1,4,8a,9-Tetramethyl-1,6-methanonaphthalen-9-ol umfasst in der Regel mehrere Schritte, die von einfacheren organischen Molekülen ausgehen. Der Prozess beinhaltet häufig Cyclisierungsreaktionen zur Bildung des tricyclischen Kerns, gefolgt von Methylierungs- und Hydroxylierungsschritten, um die notwendigen funktionellen Gruppen einzuführen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatoren, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von this compound mit großen Reaktoren und kontinuierlichen Durchflussverfahren hochskaliert. Dies ermöglicht die effiziente Produktion der Verbindung in großen Mengen bei gleichzeitiger Aufrechterhaltung einer gleichbleibenden Qualität. Fortschrittliche Reinigungstechniken wie Destillation und Kristallisation werden eingesetzt, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Decahydro-1,4,8a,9-Tetramethyl-1,6-methanonaphthalen-9-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen oder die tricyclische Struktur zu verändern.
Substitution: Methylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber häufig kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation der Hydroxylgruppe typischerweise zu Ketonen, während Substitutionsreaktionen eine breite Palette von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Decahydro-1,4,8a,9-Tetramethyl-1,6-methanonaphthalen-9-ol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potentielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird zur Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen zu passen und die Aktivität dieser Zielstrukturen zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, je nach den beteiligten spezifischen Signalwegen.
Wirkmechanismus
The mechanism of action of Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalen
- 1,4-Methanoazulen-9-ol, decahydro-1,5,5,8a-tetramethyl-
Einzigartigkeit
Decahydro-1,4,8a,9-Tetramethyl-1,6-methanonaphthalen-9-ol ist aufgrund seiner spezifischen Anordnung von Methylgruppen und der Gegenwart einer Hydroxylgruppe einzigartig. Dies verleiht ihm im Vergleich zu ähnlichen Verbindungen besondere chemische Eigenschaften und Reaktivität. Seine tricyclische Struktur trägt auch zu seiner Stabilität und Vielseitigkeit in verschiedenen Anwendungen bei.
Eigenschaften
IUPAC Name |
2,3,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-14(3)13(2)7-6-11(9-12(10)13)15(14,4)16/h10-12,16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCZBUBKLSCKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(C1CC(C2(C)O)CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918141 | |
| Record name | 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93762-33-5 | |
| Record name | Decahydro-2,4a,5,8a-tetramethyl-1,6-methanonaphthalen-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93762-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


